molecular formula C18H21N5O2S B6436201 N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549019-38-5

N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6436201
CAS No.: 2549019-38-5
M. Wt: 371.5 g/mol
InChI Key: RIWMTSMVQGLRAQ-UHFFFAOYSA-N
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Description

“N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . It has been synthesized and studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives. The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system containing a pyrrole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the formation of the pyrrolo[2,3-d]pyrimidine core, followed by various functional group transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature with a melting point of 67-69℃ .

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic effects, optimization of its synthesis process, and detailed investigation of its physical and chemical properties .

Properties

IUPAC Name

N-methyl-1-phenyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-22(26(24,25)12-14-5-3-2-4-6-14)15-8-10-23(11-15)18-16-7-9-19-17(16)20-13-21-18/h2-7,9,13,15H,8,10-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWMTSMVQGLRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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